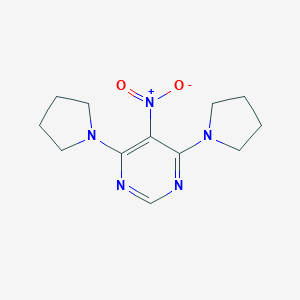

5-Nitro-4,6-dipyrrolidin-1-ylpyrimidine

Description

Properties

CAS No. |

352548-83-5 |

|---|---|

Molecular Formula |

C12H17N5O2 |

Molecular Weight |

263.3g/mol |

IUPAC Name |

5-nitro-4,6-dipyrrolidin-1-ylpyrimidine |

InChI |

InChI=1S/C12H17N5O2/c18-17(19)10-11(15-5-1-2-6-15)13-9-14-12(10)16-7-3-4-8-16/h9H,1-8H2 |

InChI Key |

ASLQXTGHJIYHMT-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=C(C(=NC=N2)N3CCCC3)[N+](=O)[O-] |

Canonical SMILES |

C1CCN(C1)C2=C(C(=NC=N2)N3CCCC3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and applications of 5-nitro-4,6-dipyrrolidin-1-ylpyrimidine with related pyrimidine derivatives:

Key Observations:

- Halogenated Derivatives (P-II, P-III): The chlorine atoms in 5-nitro-4,6-dichloropyrimidine and its 2,4-isomer enable nucleophilic substitution reactions, making them versatile intermediates for generating structurally diverse compounds. However, their lower molecular weight and higher reactivity limit stability compared to pyrrolidinyl-substituted analogs .

- Hydroxylated Derivatives (e.g., 5-nitro-4,6-dihydroxypyrimidine): The presence of hydroxyl groups enhances aqueous solubility and hydrogen-bonding capacity, which is advantageous in biochemical assays but reduces lipid membrane permeability .

- High-Energy Materials (e.g., bis-triazolylamino derivatives): Substitution with triazole rings increases density and explosive performance, whereas the pyrrolidinyl groups in the target compound likely reduce detonation velocity but improve thermal stability .

Thermodynamic and Solubility Profiles

- Phase Behavior: Studies on 5-nitro-4,6-dichlorobenzofuroxane (a benzofuroxane analog) revealed eutectic formation with enthalpy values of ~15–20 kJ/mol, suggesting that nitro-substituted heterocycles exhibit complex phase equilibria. While direct data for this compound is lacking, its bulky substituents likely suppress eutectic formation, favoring amorphous solid dispersions .

- Solubility: Pyrrolidinyl groups enhance solubility in organic solvents (e.g., DMSO, chloroform) compared to hydroxylated analogs like 5-nitro-4,6-dihydroxypyrimidine, which is water-soluble but poorly soluble in non-polar media .

Research Findings and Trends

Recent studies highlight the following trends:

Diversification Strategies: Halogenated nitro-pyrimidines remain dominant in library synthesis, but pyrrolidinyl-substituted derivatives are gaining traction for applications requiring pre-functionalized scaffolds with improved pharmacokinetic properties .

Thermal Stability: Pyrrolidinyl groups may enhance thermal stability compared to hydroxylated analogs, as evidenced by the decomposition temperatures of related compounds (e.g., 5-nitro-4,6-dihydroxypyrimidine decomposes at ~200°C, while pyrrolidinyl analogs are stable up to ~250°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.